2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
Overview
Description
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile is a chemical compound with the CAS Number: 1017779-07-5 . It has a molecular weight of 215.17 and is typically stored at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is [2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile . The InChI code is 1S/C10H8F3NO/c1-15-9-4-2-3-8(10(11,12)13)7(9)5-6-14/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 48-51°C .Scientific Research Applications
Photoinduced Cycloadditions
A study by Orahovats et al. (1973) explored the irradiation of 2-azido-3-phenyl-propene, which yields 3-benzyl-2H-azirin. Further irradiation in the presence of trifluoroacetic acid methyl ester or carbon dioxide yields compounds including 4-benzyl-5-methoxy-5-trifluoromethyl-3-oxazoline (Orahovats, Jackson, Heimgartner, & Schmid, 1973).
Synthesis Methods
Kangani, Day, and Kelley (2008) describe a method for the one-step synthesis of benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride, demonstrating an efficient approach for producing related phenylacetonitriles (Kangani, Day, & Kelley, 2008).
Methylation Selectivity
Research by Tundo et al. (2002) examines the high mono-C-methylation selectivity of arylacetic acid derivatives with dimethyl carbonate (DMC), involving methoxycarbonylation, methylation, and demethoxycarbonylation steps. This study clarifies the kinetic aspects of these reactions (Tundo, Selva, Perosa, & Memoli, 2002).
Corrosion Inhibition
Verma, Quraishi, and Singh (2015) investigated the use of 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors on mild steel in acidic environments. Their study provides insights into the effectiveness of these compounds in protecting against corrosion (Verma, Quraishi, & Singh, 2015).
Nucleophilic Aromatic Substitution
Kametani et al. (1976) researched the condensation of 2-methoxy-Δ1-pyrroline with various phenylacetonitriles, leading to the synthesis of α-aryl-α-pyrrolidin-2-ylideneacetonitriles. This study provides valuable insights into intramolecular nucleophilic aromatic substitution processes (Kametani, Takahashi, Ihara, & Fukumoto, 1976).
Reactivity Studies
Stazi et al. (2010) reported on the unusual reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, leading to the formation of a trimeric compound. This highlights the unexpected chemical behaviors of certain phenylacetonitriles (Stazi, Provera, Curcuruto, Westerduin, & Bacchi, 2010).
Safety and Hazards
The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with this compound are H301+H311;H319;H332;H335, indicating toxicity if swallowed, in contact with skin, if inhaled, and causing eye irritation . The precautionary statements are P280;P301+P310;P302+P352, advising to wear protective gloves/clothing, to call a POISON CENTER or doctor if swallowed, and to wash with plenty of water if on skin .
Properties
IUPAC Name |
2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-9-4-2-3-8(10(11,12)13)7(9)5-6-14/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXXNDJVHVVBJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801238713 | |
Record name | 2-Methoxy-6-(trifluoromethyl)benzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801238713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-07-5 | |
Record name | 2-Methoxy-6-(trifluoromethyl)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-6-(trifluoromethyl)benzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801238713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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